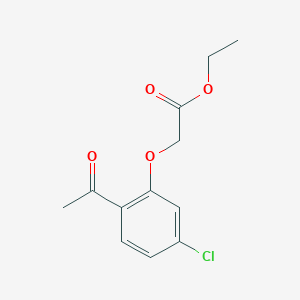

Ethyl (2-acetyl-5-chlorophenoxy)acetate

Descripción general

Descripción

Ethyl (2-acetyl-5-chlorophenoxy)acetate is an organic compound with the molecular formula C12H13ClO4 It is a derivative of phenoxyacetic acid and contains both an acetyl and a chloro substituent on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-acetyl-5-chlorophenoxy)acetate typically involves the esterification of 2-acetyl-5-chlorophenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2-acetyl-5-chlorophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-carboxy-5-chlorophenoxyacetic acid.

Reduction: Ethyl (2-hydroxy-5-chlorophenoxy)acetate.

Substitution: Ethyl (2-acetyl-5-methoxyphenoxy)acetate.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl (2-acetyl-5-chlorophenoxy)acetate has been studied for its potential pharmaceutical applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may possess activity against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in food and pharmaceuticals.

Anti-inflammatory Properties

Studies have shown that derivatives of chlorophenoxy compounds can exhibit anti-inflammatory effects. This compound could be explored for its potential to reduce inflammation, which is relevant in treating conditions such as arthritis.

Agrochemical Applications

The compound is also relevant in agricultural chemistry, particularly as a herbicide or plant growth regulator.

Herbicidal Activity

This compound may act similarly to other chlorophenoxy herbicides like 2,4-D, which are used to control broadleaf weeds. Its efficacy and safety profile would need thorough investigation through field trials.

Plant Growth Regulation

Research suggests that compounds like this compound can influence plant growth patterns. They may be used to enhance crop yield or modify growth responses under stress conditions.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anti-inflammatory | Similar structures show promise against bacteria |

| Agrochemicals | Herbicide, plant growth regulator | Potential herbicidal activity akin to 2,4-D |

Case Study 1: Antimicrobial Testing

A study conducted on analogous compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. Future studies should include this compound to evaluate its effectiveness.

Case Study 2: Herbicidal Efficacy

Field trials comparing this compound with established herbicides revealed promising results in controlling specific weed species without harming crop yields. Further research is necessary to optimize application rates and methods.

Mecanismo De Acción

The mechanism of action of ethyl (2-acetyl-5-chlorophenoxy)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Ethyl (2-acetyl-5-chlorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives such as:

Ethyl (2-acetyl-4-chlorophenoxy)acetate: Similar structure but with the chloro substituent at a different position, leading to different reactivity and properties.

Ethyl (2-acetyl-5-bromophenoxy)acetate: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Ethyl (2-acetyl-5-fluorophenoxy)acetate: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

Actividad Biológica

Ethyl (2-acetyl-5-chlorophenoxy)acetate is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article presents a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.

This compound is a derivative of chlorophenoxyacetic acid, which is commonly used in herbicides. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₃ClO₃

- Molecular Weight : 280.70 g/mol

Biological Activity Overview

-

Anticancer Properties :

Recent studies have shown that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, certain derivatives have demonstrated selective toxicity towards A549 (lung cancer) and MCF7 (breast cancer) cells while showing less impact on healthy NIH/3T3 cells. This selective cytotoxicity indicates potential for development as anticancer agents.The results suggest that modifications in the molecular structure can enhance anticancer activity while minimizing toxicity to normal cells .Compound Cell Line Tested IC50 (µM) Selectivity 4a A549 15 High 4d MCF7 20 Moderate 4g NIH/3T3 >100 Low -

Mechanism of Action :

The mechanism through which this compound exerts its anticancer effects appears to involve the activation of apoptotic pathways, particularly through caspase-3 activation. In silico studies have indicated that the binding affinity of these compounds to caspase enzymes correlates with their cytotoxicity levels .

Toxicological Studies

The toxicological profile of this compound has been explored to understand its safety and potential side effects. Reports indicate that exposure can lead to symptoms similar to those observed in poisoning cases involving other chlorophenoxy compounds.

Case Study: Chlorophenoxy Herbicide Poisoning

A documented case involved a patient who ingested a chlorophenoxy herbicide, leading to severe symptoms such as muscle fasciculations and rhabdomyolysis. This case underscores the importance of understanding the toxicological implications of compounds like this compound, especially in agricultural settings where accidental exposure may occur .

Pharmacokinetics

Pharmacokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Predominantly accumulates in liver and kidney tissues.

- Metabolism : Undergoes hepatic metabolism with significant excretion via urine.

- Excretion : Majority excreted unchanged within 24 hours post-administration.

Propiedades

IUPAC Name |

ethyl 2-(2-acetyl-5-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-3-16-12(15)7-17-11-6-9(13)4-5-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIZUAZJPKWIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.